3-Methylhexacosane
Overview
Description
3-Methylhexacosane: is an organic compound with the chemical formula C27H56 . It belongs to the class of alkanes and is commonly referred to as hexacosane with a methyl group attached at the third carbon position. This hydrocarbon is a straight-chain alkane with 27 carbon atoms and 56 hydrogen atoms, and it has a molecular weight of approximately 380.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhexacosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexacosane with a methylating agent in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of long-chain alkenes or the Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into hydrocarbons. These methods are optimized for large-scale production and often involve the use of specialized catalysts and reactors to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylhexacosane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by breaking down the carbon-carbon bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt) is a common method for reduction.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
3-Methylhexacosane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methylhexacosane in biological systems involves its role as a cuticular hydrocarbon in insects. It acts as a chemical signal that influences social interactions and colony recognition. The molecular targets and pathways involved include the olfactory receptors in insects that detect these hydrocarbons and trigger behavioral responses.
Comparison with Similar Compounds
Similar Compounds
2-Methylhexacosane: Another methylated hexacosane with the methyl group attached at the second carbon position.
Hexacosane: The parent hydrocarbon without any methyl substitution.
Uniqueness
3-Methylhexacosane is unique due to its specific methyl substitution pattern, which influences its physical and chemical properties. This substitution affects its boiling point, melting point, and reactivity compared to other similar alkanes. The specific position of the methyl group also plays a crucial role in its biological functions, particularly in insect communication.
Properties
IUPAC Name |
3-methylhexacosane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H56/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(3)5-2/h27H,4-26H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQJCTWHHRBBQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H56 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423927 | |
Record name | 3-methylhexacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65820-56-6 | |
Record name | 3-Methylhexacosane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065820566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-methylhexacosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYLHEXACOSANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0LF60X395 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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